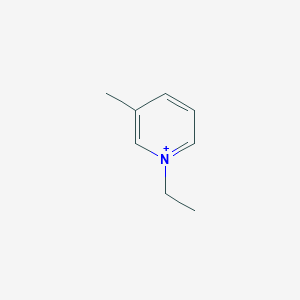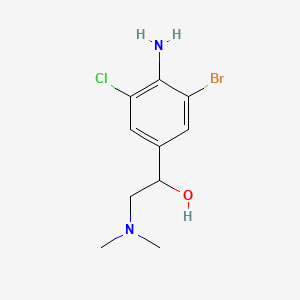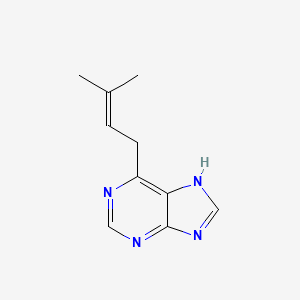
6-(3-Methylbut-2-en-1-yl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylbut-2-en-1-yl)-7H-purine is a compound belonging to the class of purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is known for its role as a cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbut-2-en-1-yl)-7H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with 3-methylbut-2-en-1-ylamine under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methylbut-2-en-1-yl)-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Applications De Recherche Scientifique
6-(3-Methylbut-2-en-1-yl)-7H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: As a cytokinin, it plays a crucial role in plant growth and development studies.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the agricultural industry to enhance crop yields and improve plant health.
Mécanisme D'action
The mechanism of action of 6-(3-Methylbut-2-en-1-yl)-7H-purine involves its interaction with cytokinin receptors in plants. These receptors, such as CRE1/AHK4 in Arabidopsis thaliana, perceive the presence of the compound and trigger a signaling cascade that promotes cell division and growth . The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopentenyladenine: Another cytokinin with a similar structure but different side chain.
Zeatin: A naturally occurring cytokinin with a hydroxyl group on the side chain.
Kinetin: A synthetic cytokinin with a different side chain structure.
Uniqueness
6-(3-Methylbut-2-en-1-yl)-7H-purine is unique due to its specific side chain, which imparts distinct biological activity and chemical reactivity compared to other cytokinins. Its ability to interact with specific cytokinin receptors makes it a valuable tool in plant biology research .
Propriétés
Numéro CAS |
41600-08-2 |
|---|---|
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
6-(3-methylbut-2-enyl)-7H-purine |
InChI |
InChI=1S/C10H12N4/c1-7(2)3-4-8-9-10(13-5-11-8)14-6-12-9/h3,5-6H,4H2,1-2H3,(H,11,12,13,14) |
Clé InChI |
XKRRKODYZNWTNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C(=NC=N1)N=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


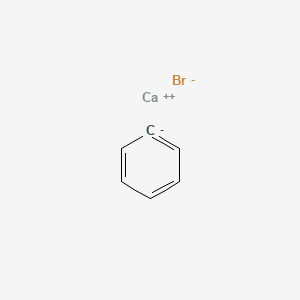
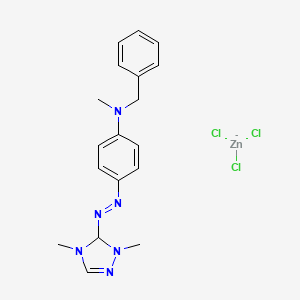
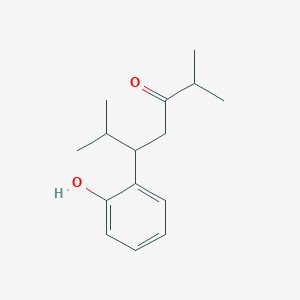
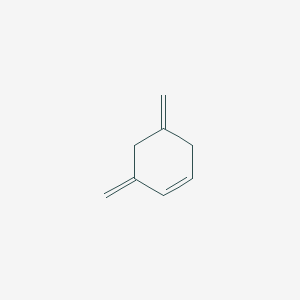
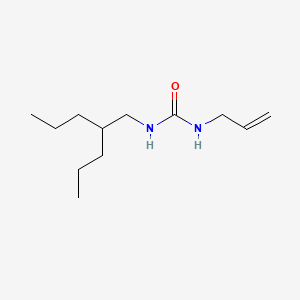
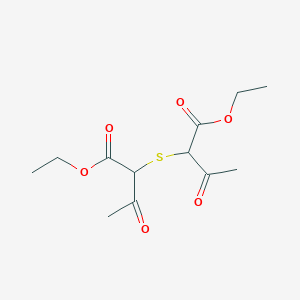
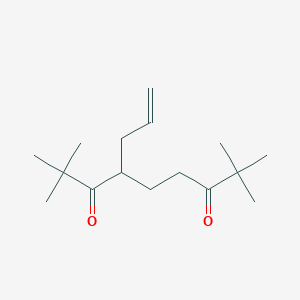
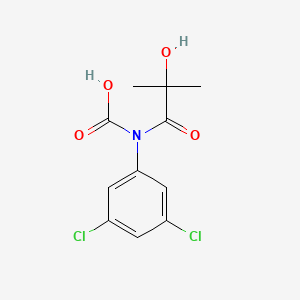

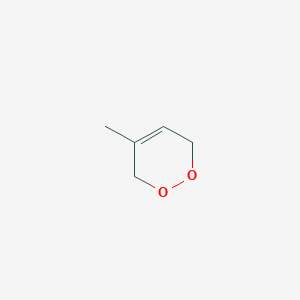
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
